molecular formula C24H31NO6S B2890505 ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 449190-24-3

ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2890505
CAS No.: 449190-24-3
M. Wt: 461.57
InChI Key: DMIZYYCXSLIGNH-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-derived compound featuring a tetrahydropentalene-fused benzothiophene core substituted with an ethyl ester group at position 3 and a 3,4,5-triethoxybenzamido moiety at position 2.

Properties

IUPAC Name

ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6S/c1-5-28-17-13-15(14-18(29-6-2)21(17)30-7-3)22(26)25-23-20(24(27)31-8-4)16-11-9-10-12-19(16)32-23/h13-14H,5-12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIZYYCXSLIGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-triethoxybenzoic acid with ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Chemical Reactions Analysis

ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene core is known to interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents at the benzamido and carboxylate positions. Below is a comparative analysis of key derivatives:

ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS 60442-41-3)

  • Structural Differences: Replaces the 3,4,5-triethoxybenzamido group with a 2-chloroacetylamino substituent.
  • Physicochemical Properties: Lipophilicity: Reduced compared to the triethoxy analog due to the smaller chloroacetyl group. Reactivity: The chloroacetyl group introduces electrophilic character, enabling nucleophilic substitution reactions (e.g., with thiols or amines). Hydrogen Bonding: The amide and ester groups retain hydrogen-bond donor/acceptor capacity, but the absence of ethoxy oxygen atoms reduces overall polarity.
  • Safety Data : Classified under GHS guidelines with hazards requiring proper handling (e.g., skin/eye irritation risks) .

Other Benzothiophene Derivatives

  • Substituted Benzamido Derivatives: Modifications at the benzamido position (e.g., nitro, methyl, or tert-butyl groups) alter solubility and steric effects.
  • Variations in the Carboxylate Ester : Ethyl esters are common, but methyl or propyl esters could modulate metabolic stability or bioavailability.

Structural and Crystallographic Insights

Crystallographic data for these compounds, if available, would typically be refined using programs like SHELXL (for small-molecule refinement) or visualized via ORTEP-3 (for thermal ellipsoid plots) . Key considerations include:

  • Hydrogen Bonding Networks : The triethoxybenzamido group may participate in C–H···O interactions, while the amide group forms N–H···O bonds. Graph set analysis (as per Etter’s formalism) could classify these patterns (e.g., chains or rings) .
  • Conformational Flexibility : The tetrahydropentalene ring likely adopts a boat or chair conformation, influencing packing efficiency.

Data Table: Comparative Properties of Selected Compounds

Property Target Compound ETHYL 2-[(2-CHLOROACETYL)AMINO]-... (CAS 60442-41-3) 5-Nitrovanillin (CAS 6635-20-7)
Molecular Formula C₂₃H₂₉NO₆S C₁₃H₁₆ClNO₃S C₈H₇NO₅
Key Substituents 3,4,5-Triethoxybenzamido, ethyl ester 2-Chloroacetylamino, ethyl ester Nitro, hydroxyl, methoxy
Lipophilicity (LogP) High (predicted) Moderate Low
Hydrogen Bond Donors/Acceptors 3 donors (amide NH, two ethoxy O–H*), 7 acceptors 2 donors (amide NH), 5 acceptors 2 donors (hydroxyl), 5 acceptors
Melting Point Not reported Not reported 142–144°C
Applications Research compound (hypothetical: kinase inhibition) Intermediate in organic synthesis Antimicrobial agent

Biological Activity

Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with various functional groups that may contribute to its biological activity. Its molecular formula is C20H27N1O5SC_{20}H_{27}N_{1}O_{5}S, and it possesses a molecular weight of approximately 393.50 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown cytostatic effects against various cancer cell lines. The predicted biological activity suggests potential antitumor effects due to the presence of the benzothiophene scaffold .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models .

Analgesic Activity

Research has also pointed to analgesic properties associated with benzothiophene derivatives. In studies utilizing the "hot plate" method on mice, certain derivatives exhibited analgesic effects that surpassed those of standard analgesics like metamizole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of triethoxy groups appears to enhance solubility and bioavailability, which may contribute to increased efficacy in biological systems. The influence of substituents on the aromatic core has been shown to significantly affect the compound's reactivity and biological profile .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:

  • Formation of the benzothiophene core.
  • Introduction of the ethyl ester group.
  • Amide formation with triethoxybenzoyl chloride.

These steps can be optimized using high-performance liquid chromatography (HPLC) for purification and analysis .

Case Studies

Several case studies highlight the pharmacological potential of related compounds:

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds derived from benzothiophene exhibited cytotoxic effects against breast cancer cell lines.
  • Inflammation Models : Animal models showed reduced inflammation markers when treated with benzothiophene derivatives compared to controls .

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